(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate is a chemical compound with the molecular formula C20H16N3O2PS2 and a molecular weight of 425.472 g/mol This compound features a unique structure that includes an indazole ring, a nitro group, and a diphenylphosphinodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate typically involves the reaction of 6-nitro-1H-indazole with diphenylphosphinodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to track the progress .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in production. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphinodithioate moiety is replaced by other functional groups.
Cyclization: The indazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, nucleophiles such as amines for substitution reactions, and catalysts like palladium for cyclization reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-1-methanethiol,6-nitro-, diphenylphosphinodithioate (ester): A closely related compound with similar structural features.
Diphenylphosphinodithioic acid derivatives: Compounds with similar diphenylphosphinodithioate moieties but different substituents on the indazole ring.
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate is unique due to the combination of its nitro group, indazole ring, and diphenylphosphinodithioate moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
24240-44-6 |
---|---|
Molecular Formula |
C20H16N3O2PS2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6-nitroindazol-1-yl)methylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H16N3O2PS2/c24-23(25)17-12-11-16-14-21-22(20(16)13-17)15-28-26(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
WKELPWCJQVFIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SCN3C4=C(C=CC(=C4)[N+](=O)[O-])C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.